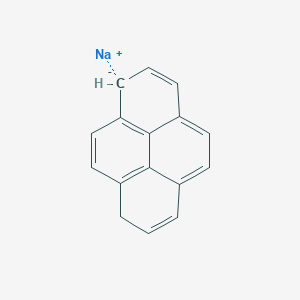
sodium;1,8-dihydropyren-8-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,8-dihydropyren-8-ide is a unique compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sodium ion and a dihydropyrene moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,8-dihydropyren-8-ide typically involves the reduction of pyrene derivatives followed by the introduction of a sodium ion. One common method involves the reduction of 1,8-dihydropyrene using sodium metal in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it is likely that similar methods to those used in laboratory synthesis are employed. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,8-dihydropyren-8-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives.
Reduction: Further reduction can lead to the formation of more hydrogenated pyrene compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Ion-exchange reactions can be facilitated using various salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various pyrene derivatives, which can be further functionalized for use in different applications.
Applications De Recherche Scientifique
Sodium;1,8-dihydropyren-8-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrene derivatives and as a model compound for studying aromaticity and electron transfer processes.
Biology: The compound’s derivatives are investigated for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing into the use of pyrene derivatives in drug delivery systems and as therapeutic agents.
Industry: this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which sodium;1,8-dihydropyren-8-ide exerts its effects is primarily through its ability to participate in electron transfer reactions. The compound’s aromatic structure allows it to act as an electron donor or acceptor, facilitating various redox processes. In biological systems, its derivatives can interact with cellular components, leading to changes in fluorescence properties that are useful for imaging applications.
Comparaison Avec Des Composés Similaires
Sodium;1,8-dihydropyren-8-ide can be compared to other pyrene derivatives and polycyclic aromatic hydrocarbons (PAHs). Similar compounds include:
Pyrene: The parent compound, which is less reactive but widely used in research.
1,8-Dihydropyrene: A hydrogenated form of pyrene with different chemical properties.
Sodium naphthalide: Another sodium-containing PAH derivative with distinct reactivity.
This compound is unique due to its specific structure, which imparts distinct electronic properties and reactivity compared to other PAH derivatives.
Propriétés
Numéro CAS |
92116-28-4 |
|---|---|
Formule moléculaire |
C16H11Na |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
sodium;1,8-dihydropyren-8-ide |
InChI |
InChI=1S/C16H11.Na/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;/h1-5,7-10H,6H2;/q-1;+1 |
Clé InChI |
NUGUBSDBVRVJRS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=C3C=C[CH-]C4=C3C2=C1C=C4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



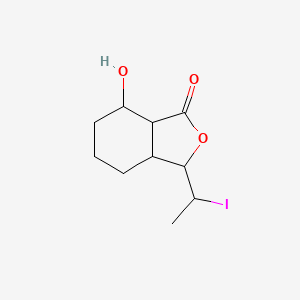
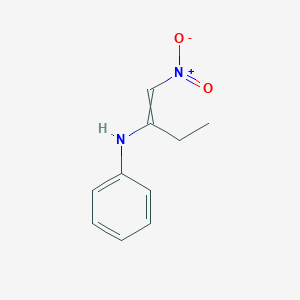
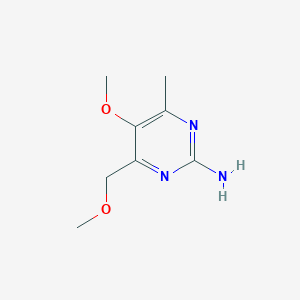
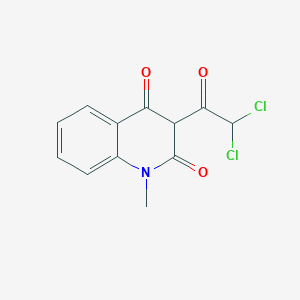
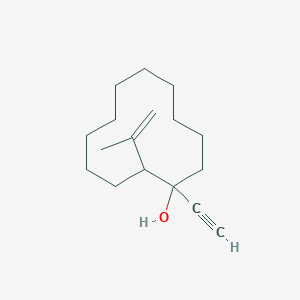
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
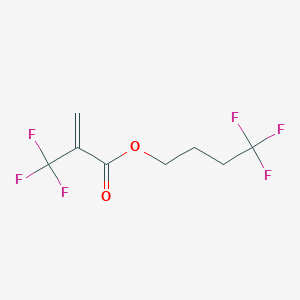
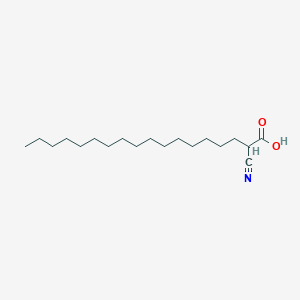

![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
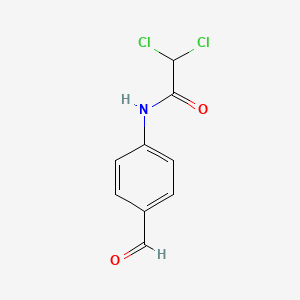
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
